N-Fmoc-iminodiacetic acid

説明

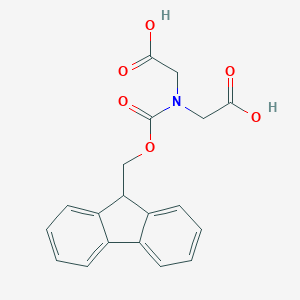

Structure

3D Structure

特性

IUPAC Name |

2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHILYINDTUUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112918-82-8 | |

| Record name | N-Fmoc-iminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Fmoc-iminodiacetic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of N-Fmoc-iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-iminodiacetic acid (Fmoc-IDA) is a bifunctional molecule that has garnered significant attention in the fields of peptide chemistry, bioconjugation, and drug development. Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a metal-chelating iminodiacetic acid (IDA) moiety, allows for a diverse range of applications. This guide provides a comprehensive overview of the core mechanisms of action of Fmoc-IDA, detailing its role in solid-phase peptide synthesis (SPPS), its utility as a versatile linker, and its application in the development of targeted therapeutics and diagnostic agents. We will delve into the chemical principles governing its reactivity, provide validated experimental protocols, and explore its potential in advanced biomedical research.

Introduction to this compound

Chemical Structure and Properties

N-α-Fmoc-iminodiacetic acid is a derivative of the simplest amino acid, glycine, where the amine is protected by an Fmoc group and also substituted with two carboxymethyl groups. This structure imparts a unique set of chemical properties that are central to its mechanism of action.

-

The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for amines in peptide synthesis. Its key feature is its lability to bases, typically piperidine, which allows for its removal under mild conditions that do not affect other protecting groups commonly used in peptide chemistry.

-

The Iminodiacetic Acid (IDA) Moiety: The IDA portion of the molecule is a powerful chelating agent, capable of coordinating with a variety of metal ions, including Ni²⁺, Cu²⁺, Zn²⁺, and Co²⁺. This property is exploited in immobilized metal affinity chromatography (IMAC) and for the development of metal-binding bioconjugates.

Key Applications Overview

The bifunctional nature of Fmoc-IDA has led to its use in a wide array of applications:

-

Solid-Phase Peptide Synthesis (SPPS): Fmoc-IDA can be used as a building block to introduce a chelating site into a peptide sequence or as a linker to attach the peptide to a solid support.

-

Bioconjugation: The IDA moiety can be used to conjugate peptides to other molecules, such as proteins, drugs, or imaging agents, often through metal-ion-mediated complexation.

-

Drug Delivery: The ability to chelate radioactive metal ions makes Fmoc-IDA a valuable tool in the development of radiopharmaceuticals for targeted cancer therapy and diagnostic imaging.

-

Biosensors: The metal-chelating properties of IDA can be harnessed to create biosensors that detect the presence of specific metal ions.

Core Mechanism of Action: The Dual Functionality of Fmoc-IDA

The versatility of Fmoc-IDA stems from the distinct and orthogonal reactivity of its two key components: the Fmoc group and the iminodiacetic acid moiety.

The Fmoc Group: A Reversible Shield for Amine Reactivity

The primary role of the Fmoc group is to temporarily block the reactivity of the iminodiacetic acid's secondary amine during chemical synthesis. This protection is crucial to prevent unwanted side reactions during processes like peptide chain elongation.

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by a base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

The mechanism proceeds as follows:

-

Proton Abstraction: The piperidine base abstracts the acidic proton from the C9 position of the fluorenyl group.

-

Elimination: This abstraction leads to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the deprotected amine.

-

Scavenging: The highly reactive dibenzofulvene is subsequently scavenged by piperidine to form a stable adduct, preventing it from reacting with other components in the reaction mixture.

Caption: Mechanism of Fmoc deprotection by piperidine.

This protocol describes the standard procedure for removing the Fmoc protecting group from a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Incubation: Drain the DMF from the resin and add the deprotection solution. Incubate for 5-10 minutes at room temperature with gentle agitation.

-

Second Incubation: Drain the deprotection solution and repeat the incubation with a fresh portion of the solution for another 5-10 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

-

Verification: A qualitative test, such as the Kaiser test, can be performed to confirm the complete deprotection of the amine.

The Iminodiacetic Acid Moiety: A Hub for Chelation and Conjugation

Once the Fmoc group is removed, the iminodiacetic acid moiety becomes available for a variety of chemical modifications, most notably metal ion chelation and conjugation to other molecules.

The IDA group is a tridentate ligand, meaning it can form three coordinate bonds with a single metal ion through its nitrogen atom and the two carboxylate oxygen atoms. This forms a stable pincer-like complex. The ability to chelate metal ions is fundamental to several applications.

N-Fmoc-iminodiacetic Acid: A Multifunctional Scaffold for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH) is a versatile bifunctional molecule that has emerged as a critical tool in diverse fields, from peptide chemistry to drug delivery and biomaterials. Its unique structure, featuring a base-labile Fmoc protecting group and a robust iminodiacetate metal-ion chelation motif, provides a dual functionality that is highly valued in complex molecular construction. This guide offers an in-depth exploration of the core applications of Fmoc-Ida-OH, presenting its mechanistic principles, detailed experimental protocols, and forward-looking applications for professionals in chemical and biomedical research.

Fundamentals of this compound

This compound is an amino acid derivative characterized by a central imino nitrogen atom bonded to two carboxymethyl groups and a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This arrangement confers a unique combination of chemical properties that are central to its utility.

-

The Fmoc Group: This well-established protecting group is stable to acidic conditions but is readily cleaved by a base-catalyzed β-elimination reaction, typically using a solution of piperidine in an organic solvent.[3][4] This orthogonality makes it a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[5]

-

The Iminodiacetate Core: The iminodiacetic acid (IDA) moiety is a powerful tridentate chelating agent, capable of forming stable complexes with a wide range of metal ions through coordination with the tertiary amine and the two carboxylate groups.[1][6] This property is the basis for its use in affinity chromatography, biosensing, and medical imaging.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112918-82-8 | [1][9] |

| Molecular Formula | C₁₉H₁₇NO₆ | [9][10] |

| Molecular Weight | 355.34 g/mol | [9][10] |

| Appearance | White to off-white powder | [9] |

| Melting Point | 213-220 °C | [9][11] |

| Purity (HPLC) | ≥99% | [9] |

| Storage | 2-8°C |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prevalent application of Fmoc-Ida-OH is in Fmoc-based SPPS. Its structure allows it to serve not as a typical alpha-amino acid, but as a unique scaffold or linker within a peptide sequence.

Mechanism: The Fmoc Deprotection Cycle

The success of Fmoc-SPPS hinges on the selective and efficient removal of the Fmoc group at each cycle to expose a free amine for the next coupling step. This process is a classic example of a base-induced elimination reaction.

Caption: Mechanism of Fmoc group removal using piperidine.

The causality behind choosing piperidine is its efficacy as a secondary amine that not only abstracts the acidic proton from the fluorenyl group but also acts as a scavenger for the resulting dibenzofulvene byproduct, preventing its side reactions with the newly liberated amine.[4]

Application as a Bifunctional Scaffold

Once incorporated into a peptide chain, Fmoc-Ida-OH presents two free carboxylic acid groups (after deprotection of any side-chain esters). This allows it to act as a branching point for the synthesis of complex structures, such as:

-

Dendrimeric Peptides: Building multiple peptide chains from a single point.

-

Chelating Peptidomimetics: Introducing a metal-binding site at a specific location within a peptide sequence.

-

Surface Immobilization: Providing two anchor points for conjugating the peptide to a surface or nanoparticle.

Detailed Protocol: Manual Coupling of Fmoc-Ida-OH to a Resin-Bound Peptide

This protocol describes a self-validating system for coupling Fmoc-Ida-OH onto a resin with a free N-terminal amine. Each wash step is critical to remove excess reagents and byproducts, ensuring high purity in the subsequent step.

Materials:

-

Peptide-resin with a free amine (e.g., H-Gly-Wang Resin)

-

Fmoc-Ida-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Reaction vessel with a frit

Procedure:

-

Resin Swelling: Swell 100 mg of the peptide-resin (e.g., 0.5 mmol/g loading) in 2 mL of DMF for 30 minutes in the reaction vessel. Drain the DMF.[12]

-

Activation of Fmoc-Ida-OH: In a separate vial, dissolve 3 equivalents of Fmoc-Ida-OH (53.3 mg, 0.15 mmol) and 2.9 equivalents of HATU (55.1 mg, 0.145 mmol) in 1 mL of DMF.

-

Coupling Reaction: Add 6 equivalents of DIPEA (52 µL, 0.3 mmol) to the activated Fmoc-Ida-OH solution. Immediately add this solution to the swollen resin.

-

Agitation: Agitate the mixture at room temperature for 2 hours. The use of HATU as an activator is a deliberate choice due to its high efficiency and low rate of racemization compared to older carbodiimide reagents.[13]

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL). This extensive washing is crucial to remove any unreacted starting materials and coupling byproducts.[12]

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines, thus validating the completion of the coupling step.

-

Final Wash and Storage: Wash the resin with DCM (3 x 2 mL) and dry under vacuum. The resin is now ready for the next Fmoc deprotection cycle.

The Iminodiacetate Moiety: A High-Affinity Chelator

The IDA functional core of the molecule provides a powerful platform for applications involving metal ions.[9]

Principles of Metal Ion Chelation

The IDA moiety acts as a tridentate ligand, coordinating with metal ions through the lone pair of electrons on the nitrogen atom and the two carboxylate oxygen atoms. This forms two stable five-membered chelate rings, a thermodynamically favorable arrangement.[6][8]

Caption: Tridentate chelation of a metal ion by the IDA core.

Applications Driven by Chelation

-

Immobilized Metal-Ion Affinity Chromatography (IMAC): When IDA is covalently attached to a solid support (like agarose or a membrane), it can be "charged" with metal ions such as Ni²⁺ or Cu²⁺. This creates an affinity matrix for purifying proteins that have an affinity for these metals, most notably those engineered with a polyhistidine-tag (His-tag).[14][15]

-

Targeted Drug Delivery & Radiopharmaceuticals: The IDA core is used to chelate radioactive isotopes like technetium-99m (⁹⁹ᵐTc). Derivatives of IDA are key components of hepatobiliary imaging agents (HIDA scans) used in nuclear medicine to diagnose conditions of the liver and gallbladder.[7][16] This principle can be extended to targeted radionuclide therapy by chelating therapeutic isotopes.

-

Biomaterials and Biosensors: The ability to complex with transition metals allows for the development of novel biomaterials with catalytic activity or sensors where the metal ion's properties (e.g., fluorescence, redox potential) change upon binding to an analyte.[9]

This compound as a Versatile Linker

A linker is a chemical moiety that covalently connects two or more molecules. Fmoc-Ida-OH is an excellent starting point for creating sophisticated linkers due to its defined structure and orthogonal handles.

Linker Design for Bioconjugation

In bioconjugation, such as the construction of Antibody-Drug Conjugates (ADCs), a linker tethers a potent cytotoxic drug to a monoclonal antibody.[17] While Fmoc-Ida-OH is not a complete linker itself, it serves as an ideal scaffold. One carboxyl group can be used to attach to the antibody (via an amine on the antibody), while the other can be used to attach the drug. The Fmoc-protected amine provides a third handle for further modification.

Caption: Conceptual workflow for using Fmoc-Ida-OH in ADC synthesis.

Selectively Cleavable Linkers

The IDA structure can be incorporated into linkers designed to be cleaved under specific physiological conditions. For example, ester bonds formed with the IDA carboxyl groups can be designed to be susceptible to hydrolysis by specific enzymes or pH changes within a target cell, releasing a payload.[18]

Safety and Handling

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[19][20]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][21]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust.[21]

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[9]

Conclusion and Future Outlook

This compound is far more than a simple protected amino acid. Its dual nature as both a protected, bifunctional building block for peptide synthesis and a high-affinity metal chelator makes it a uniquely powerful tool. Its applications in SPPS enable the creation of non-linear and modified peptides, while its chelating properties are foundational to established techniques in protein purification and medical diagnostics.

Future research will likely focus on leveraging this dual functionality in more integrated ways. We can anticipate the development of novel "theranostic" agents where a peptide synthesized using an Fmoc-Ida-OH scaffold targets a specific tissue, and the IDA moiety chelates a metal ion for simultaneous imaging and therapy. Furthermore, its role as a precise, trivalent linker in the burgeoning field of antibody-drug conjugates and other complex bioconjugates is poised for significant expansion. For the drug development professional and the research scientist, a thorough understanding of this versatile molecule opens new avenues for innovation in molecular design and function.

References

- 1. CAS 112918-82-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy Fmoc-iminodiacetic acid | 112918-82-8 [smolecule.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. iminodiacetic acid chelating: Topics by Science.gov [science.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. scbt.com [scbt.com]

- 11. This compound = 99.0 112918-82-8 [sigmaaldrich.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. Evaluation of Iminodiacetic Acid (IDA) as an Ionogenic Group for Adsorption of IgG1 Monoclonal Antibodies by Membrane Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immobilized iminodiacetic acid (IDA)-type Cu2+ -chelating membrane affinity chromatography for purification of bovine liver catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]

- 18. WO1995000165A1 - Selectively cleavable linkers based on iminodiacetic acid ester bonds - Google Patents [patents.google.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to N-Fmoc-iminodiacetic Acid: Structure, Functionality, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH), a versatile building block in contemporary chemical and biological sciences. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core structural features, the functional significance of its constituent groups, and its practical applications, particularly in the realms of peptide synthesis and bioconjugation. The content herein is structured to offer not just procedural guidance but also a deeper understanding of the underlying chemical principles that govern its utility.

Unveiling the Molecular Architecture of this compound

This compound is a synthetic amino acid derivative with the chemical formula C₁₉H₁₇NO₆ and a molecular weight of 355.34 g/mol .[1] Its structure is characterized by three principal functional moieties, each imparting distinct chemical properties that are harnessed in various synthetic strategies.

A defining feature of this compound is the 9-fluorenylmethoxycarbonyl (Fmoc) group . This large, aromatic protecting group is attached to the nitrogen atom of the iminodiacetic acid core.[2] The Fmoc group is renowned in solid-phase peptide synthesis (SPPS) for its base-lability, allowing for its removal under mild basic conditions, which is orthogonal to the acid-labile protecting groups often used for amino acid side chains.[3][4] This orthogonality is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with high fidelity.[3]

The central component of the molecule is the iminodiacetic acid (IDA) core. This consists of a secondary amine to which two carboxymethyl groups are attached.[5] The presence of the imino group and the two carboxylic acid functionalities makes this compound a derivative of the chelating agent iminodiacetic acid.[6][7] This intrinsic chelating ability can be exploited in applications such as the development of metal-based catalysts or targeted drug delivery systems.[8]

Finally, the two carboxylic acid groups provide reactive handles for conjugation. These acidic functionalities can be activated to form amide bonds with free amino groups of other molecules, such as amino acids, peptides, or linkers, making this compound a valuable building block for creating more complex molecular architectures.[2]

Below is a visual representation of the this compound structure.

Caption: Chemical structure of this compound.

Core Applications in Research and Development

The unique structural attributes of this compound underpin its utility in a variety of advanced scientific applications.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound serves as a versatile building block.[8] It can be used to introduce a glycine-like residue with a protected amino group, allowing for the extension of the peptide chain. The true power of the Fmoc group lies in its controlled removal. The standard procedure for Fmoc deprotection involves treating the resin-bound peptide with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10] This base-catalyzed β-elimination reaction is typically rapid and efficient, regenerating the free amine on the N-terminus of the growing peptide chain, ready for the next coupling cycle.[3] The choice of 20% piperidine is a well-established balance between efficient deprotection and minimizing potential side reactions.[10]

Bioconjugation and Linker Chemistry

Beyond peptide synthesis, this compound is a valuable component in the construction of bioconjugates.[8] Its dicarboxylic acid functionality allows it to act as a linker, bridging two different molecules.[11][12] For instance, one carboxylic acid group can be coupled to a peptide or protein, while the other can be conjugated to a small molecule drug, a fluorescent probe, or a polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties.[13][14] The Fmoc group provides a convenient protecting group during the synthesis of these complex conjugates, which can be removed at a later stage to reveal a reactive amine for further modification.

Chelation and Metal Ion Binding

The iminodiacetic acid core of the molecule retains the ability to chelate metal ions.[2][6] This property can be harnessed in various applications. For example, it can be incorporated into peptides or other biomolecules to create probes for metal ion sensing or to develop targeted radiopharmaceuticals where the IDA moiety chelates a radioisotope.[6][7]

Experimental Protocol: Incorporation of this compound in SPPS

The following protocol details the manual procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine, followed by the deprotection of the Fmoc group.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: DMF, DCM

-

Kaiser test kit (for monitoring the presence of free primary amines)

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Pre-activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation. The rationale for pre-activation is to form a highly reactive ester of the carboxylic acid, which will readily react with the free amine on the resin, leading to efficient amide bond formation.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of the resin beads.[3] A negative Kaiser test (beads remain colorless or yellow) indicates the successful coupling and the absence of free primary amines. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3-5 minutes and drain.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[15][16] The two-step deprotection ensures complete removal of the Fmoc group. The initial short treatment removes the bulk of the Fmoc groups, and the second, longer treatment drives the reaction to completion.

-

-

Final Washing:

-

Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling step.[3]

-

-

Confirmation of Deprotection:

-

Perform a Kaiser test. A positive result (blue beads) confirms the presence of the free amine, indicating successful Fmoc deprotection. The resin is now ready for the next coupling cycle.

-

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis involving Fmoc deprotection and amino acid coupling.

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is classified as a skin and eye irritant and may cause respiratory irritation.[17] Therefore, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[18][19] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[20][21] Store the compound in a tightly closed container in a cool, dry place.

Conclusion

This compound stands out as a highly versatile and valuable reagent in the toolkit of medicinal chemists and drug discovery scientists. Its well-defined structure, featuring the base-labile Fmoc protecting group and the reactive dicarboxylic acid functionalities, provides a powerful platform for the synthesis of complex peptides and bioconjugates. A thorough understanding of its chemical properties and the rationale behind the experimental protocols for its use is paramount to leveraging its full potential in the development of novel therapeutics and research tools.

References

- 1. scbt.com [scbt.com]

- 2. CAS 112918-82-8: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

- 10. Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. WO1995000165A1 - Selectively cleavable linkers based on iminodiacetic acid ester bonds - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

- 17. This compound = 99.0 112918-82-8 [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

The Solubility Profile of N-Fmoc-iminodiacetic Acid in Organic Solvents: A Guide for Researchers and Process Development Chemists

An In-Depth Technical Guide

Abstract

N-9-fluorenylmethoxycarbonyl-iminodiacetic acid (N-Fmoc-iminodiacetic acid) is a pivotal bifunctional building block, widely employed in solid-phase peptide synthesis (SPPS), combinatorial chemistry, and the development of complex molecular architectures. Its unique structure, featuring a bulky, nonpolar Fmoc protecting group and two polar carboxylic acid moieties, presents a distinct and often challenging solubility profile. This guide provides a comprehensive analysis of the solubility of this compound in commonly used organic solvents. We delve into the underlying chemical principles governing its solubility, present quantitative data, and offer a robust experimental protocol for solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to optimize reaction conditions, prevent process failures, and leverage this versatile reagent to its full potential.

Introduction: The Dichotomous Nature of this compound

This compound is a derivative of iminodiacetic acid where the secondary amine is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This strategic combination results in a molecule with two distinct domains:

-

The Lipophilic Fmoc Group: A large, aromatic, and nonpolar moiety that dictates solubility in less polar organic media.

-

The Hydrophilic Di-acid Core: Two carboxylic acid groups that can engage in strong hydrogen bonding, favoring solubility in polar, protic, or aprotic-polar solvents.

This structural dichotomy is the primary determinant of its solubility behavior. A misunderstanding of this profile is a common source of experimental challenges, including incomplete dissolution during reaction setup, precipitation upon changes in solvent composition, and low yields in synthetic protocols. This guide aims to provide clarity and predictive power when working with this essential building block.

Principles of Solubility: A Mechanistic Perspective

The adage "like dissolves like" provides a foundational but incomplete picture. For a complex molecule like this compound, a more nuanced understanding is required. Solubility is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), which must be negative for dissolution to occur.

-

Enthalpy of Mixing (ΔH_mix): This term reflects the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, the strong intermolecular hydrogen bonds between the carboxylic acid groups represent a significant energy barrier (solute-solute interactions) that must be overcome by favorable interactions with the solvent.

-

Entropy of Mixing (ΔS_mix): Dissolution generally leads to an increase in disorder, which is entropically favorable.

Solvents capable of disrupting the hydrogen-bonded network of the di-acid while also favorably interacting with the Fmoc group will be the most effective. This is why highly polar aprotic solvents are often the primary choice.

Quantitative Solubility Profile of this compound

The solubility of this compound has been characterized across a range of standard laboratory solvents. The following table summarizes these findings, providing a clear reference for solvent selection. It is important to note that solubility is temperature-dependent; the data presented here are typically for ambient temperature (approx. 20-25°C) unless otherwise specified.

| Solvent Name | Abbreviation | Polarity Index | Solubility Classification | Quantitative Data (approx. g/100mL) | Rationale & Commentary |

| N,N-Dimethylformamide | DMF | 6.4 | Very Soluble | > 25 g/100mL | Excellent Choice. DMF is a polar aprotic solvent with a strong dipole moment, capable of effectively solvating both the polar di-acid core and the nonpolar Fmoc group. It is the most common solvent for reactions involving this reagent. |

| N-Methyl-2-pyrrolidone | NMP | 6.5 | Very Soluble | > 20 g/100mL | Excellent Alternative to DMF. Similar to DMF, NMP is a highly effective polar aprotic solvent. It is often used when a higher boiling point is required for a reaction. |

| Dimethyl Sulfoxide | DMSO | 7.2 | Very Soluble | > 20 g/100mL | Excellent, but use with caution. DMSO is a powerful polar aprotic solvent that readily dissolves this compound. However, its high boiling point can make removal difficult, and it can be incompatible with certain reaction chemistries. |

| Dichloromethane | DCM | 3.1 | Sparingly Soluble | ~0.5 - 1.5 g/100mL | Poor Choice for Dissolution. While DCM can solvate the Fmoc group, it is not polar enough to effectively break the strong hydrogen bonding between the carboxylic acid groups, leading to poor solubility. It is often used as a non-solvent for precipitation. |

| Tetrahydrofuran | THF | 4.0 | Sparingly Soluble | ~1 - 2 g/100mL | Generally a Poor Solvent. THF offers intermediate polarity but lacks the strong dipole moment of DMF or DMSO, making it insufficient for disrupting the solute's intermolecular forces. |

| Acetonitrile | ACN | 5.8 | Sparingly Soluble | ~0.5 - 1.0 g/100mL | Poor Choice. Despite its polarity, acetonitrile is a relatively poor hydrogen bond acceptor and does not effectively solvate the di-acid portion of the molecule. |

| Ethyl Acetate | EtOAc | 4.4 | Insoluble | < 0.1 g/100mL | Non-solvent. Useful for precipitation and washing to remove nonpolar impurities. |

| Methanol | MeOH | 5.1 | Slightly Soluble | Variable, often requires heating | Use with caution. As a protic solvent, methanol can hydrogen bond with the solute. However, the bulky Fmoc group limits overall solubility. It is sometimes used in mixed-solvent systems. |

Experimental Workflow: Gravimetric Determination of Solubility

To ensure process robustness, it may be necessary to determine the solubility of this compound in a novel solvent or solvent mixture. The following protocol describes a reliable gravimetric method. This self-validating workflow ensures accurate and reproducible results.

Step-by-Step Protocol

-

Preparation: Add a pre-weighed excess amount of this compound (e.g., 500 mg) to a known volume of the test solvent (e.g., 5.0 mL) in a sealed vial equipped with a magnetic stir bar.

-

Equilibration: Stir the suspension vigorously at a constant, controlled temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 12-24 hours). This step is critical as premature measurement will underestimate the true solubility.

-

Phase Separation: Turn off the stirring and allow the excess, undissolved solid to settle completely. To ensure a particle-free supernatant, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. Transfer this aliquot to a pre-weighed, dry vial.

-

Solvent Evaporation: Remove the solvent from the aliquot under reduced pressure (e.g., using a rotary evaporator or centrifugal evaporator) until a constant weight of the dried solute is achieved.

-

Calculation:

-

Record the final weight of the vial containing the dried solute.

-

Subtract the initial weight of the empty vial to determine the mass of the dissolved solid.

-

Calculate the solubility using the formula:

-

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot (mL)) * 100

-

-

Workflow Visualization

Caption: Gravimetric method for determining solubility.

Field-Proven Insights & Practical Applications

As a Senior Application Scientist, I have observed several recurring challenges related to the solubility of this compound in practice.

-

Solid-Phase Peptide Synthesis (SPPS): In automated SPPS, DMF is the solvent of choice for dissolving amino acid building blocks. This compound is often used to introduce branching points or as a scaffold. Incomplete dissolution in the delivery lines of a synthesizer can lead to blockages and failed syntheses. Pro-Tip: Always ensure complete visual dissolution before placing the reagent solution on an automated synthesizer. If solubility is a concern, gentle warming (to 30-40°C) can be employed, but the solution must be cooled to room temperature before use to ensure accurate concentration.

-

Precipitation During Deprotection: The Fmoc group is typically removed using a basic solution, most commonly 20% piperidine in DMF. The resulting deprotected iminodiacetic acid salt has a very different solubility profile and can sometimes precipitate from the reaction mixture, particularly if the downstream sequence is very hydrophobic.

-

Co-solvent Systems: While DMF is an excellent solvent, sometimes a co-solvent is needed to modulate reaction conditions. The addition of DCM or other non-solvents will rapidly and dramatically decrease the solubility of this compound, a technique that can be exploited for controlled precipitation and purification.

Conclusion

This compound is an indispensable tool in modern synthetic chemistry, but its utility is directly tied to a thorough understanding of its solubility. Its amphiphilic nature—a balance between a large nonpolar group and a polar di-acid core—dictates that highly polar aprotic solvents like DMF, NMP, and DMSO are the most effective for its dissolution. Conversely, less polar solvents such as DCM and ethers are poor solvents and can be used for precipitation. By leveraging the quantitative data and the robust experimental protocol provided in this guide, researchers can mitigate risks, optimize processes, and confidently employ this versatile building block in their synthetic endeavors.

N-Fmoc-iminodiacetic acid: A Comprehensive Technical Guide for Advanced Bioconjugation and Peptide Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Duality of a Versatile Building Block

N-(9-Fluorenylmethoxycarbonyl)-iminodiacetic acid (Fmoc-IDA), identified by its CAS number 112918-82-8, is a bifunctional molecule that has carved a significant niche in the fields of peptide chemistry, bioconjugation, and drug development.[1][2] Its structure, featuring a base-labile Fmoc protecting group and a metal-chelating iminodiacetic acid moiety, offers a unique combination of functionalities. This duality allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols while simultaneously introducing a potent metal-binding site into the target biomolecule.[1][3] This guide provides a comprehensive technical overview of Fmoc-IDA, from its fundamental properties and synthesis to its advanced applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-IDA is paramount for its successful application. These properties dictate its solubility, reactivity, and stability under various experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 112918-82-8 | [4] |

| Molecular Formula | C₁₉H₁₇NO₆ | [4] |

| Molecular Weight | 355.34 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 213-217 °C | |

| Solubility | Soluble in organic solvents like DMF | [2][4] |

| Storage Temperature | 2-8°C |

Synthesis of N-Fmoc-iminodiacetic acid: A Procedural Overview

The synthesis of this compound is typically achieved through the reaction of iminodiacetic acid with an Fmoc-donating reagent. A common and effective method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Iminodiacetic acid

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate or sodium bicarbonate

-

Dioxane or a similar organic solvent

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve iminodiacetic acid in an aqueous solution of sodium carbonate or sodium bicarbonate to form the corresponding disodium salt and to maintain a basic pH.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in a suitable organic solvent, such as dioxane, to the aqueous solution of iminodiacetic acid with vigorous stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting materials.

-

Work-up: Once the reaction is complete, acidify the reaction mixture to a pH of approximately 2 using hydrochloric acid. This will protonate the carboxylic acid groups and cause the this compound to precipitate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white to off-white solid.[5]

Caption: Synthetic workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-IDA lies in its use as a building block in Fmoc-based SPPS.[6] Its structure allows for the introduction of a metal-chelating moiety at a specific position within a peptide sequence, enabling the creation of peptides with novel functionalities.

The Principle of Orthogonal Protection

Fmoc-SPPS relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others.[7] In this strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups. This allows for the selective deprotection of the N-terminus for chain elongation, followed by the simultaneous removal of all side-chain protecting groups and cleavage from the resin in a final acidic step. Fmoc-IDA fits seamlessly into this strategy as its Fmoc group is removed under the same basic conditions as other Fmoc-protected amino acids.

Incorporating Fmoc-IDA into a Peptide Sequence: A Step-by-Step Protocol

The incorporation of Fmoc-IDA into a peptide sequence during SPPS follows the standard cycle of deprotection and coupling.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

Base (e.g., DIPEA, NMM)

-

20% Piperidine in DMF (deprotection solution)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment (e.g., 2 minutes) followed by a longer treatment (e.g., 15-20 minutes).[9][10]

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.

-

Activation of Fmoc-IDA: In a separate vial, pre-activate this compound by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). The activation time is typically short (a few minutes).

-

Coupling: Add the activated Fmoc-IDA solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[3]

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.

-

Chain Elongation: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[11] The peptide is then precipitated with cold diethyl ether, purified by HPLC, and characterized by mass spectrometry.

Caption: General workflow for incorporating Fmoc-IDA in SPPS.

The Power of Chelation: Applications in Bioconjugation and Beyond

The iminodiacetic acid moiety of Fmoc-IDA is a powerful tridentate chelating agent, capable of forming stable complexes with a variety of metal ions.[1][2][4] This property is harnessed in a range of applications, from protein purification to the development of radiopharmaceuticals.

Stability of Metal Complexes

The stability of the metal-IDA complex is a critical factor in its application. The stability constant (log K) provides a quantitative measure of the strength of the metal-ligand interaction. The following table summarizes the stability constants for iminodiacetic acid with several common metal ions.

| Metal Ion | log K₁ | log K₂ | Source(s) |

| Cu²⁺ | 10.55 | 6.88 | [12][13] |

| Ni²⁺ | 8.16 | 6.22 | [12] |

| Zn²⁺ | 7.03 | 5.85 | [12] |

| Co²⁺ | 6.86 | 5.61 | [12] |

| Fe³⁺ | - | - | [14] |

| Gd³⁺ | 5.8 | 4.8 | [15] |

| Dy³⁺ | 6.1 | 5.1 | [15] |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful protein purification technique that utilizes the affinity of certain amino acid residues, particularly histidine, for immobilized metal ions.[16] Resins functionalized with IDA are commonly used in IMAC, where they are charged with metal ions such as Ni²⁺ or Co²⁺.[1] The immobilized metal ions then selectively bind to proteins containing a polyhistidine tag (His-tag), allowing for their separation from other cellular proteins.

Elution of Proteins from IDA-based IMAC Resins:

The elution of the target protein from the IMAC column can be achieved through several methods:

-

Competitive Elution: This is the most common method and involves the use of a competitive agent, such as imidazole, which has a similar structure to the side chain of histidine and competes for binding to the immobilized metal ions.[17] A gradient or step-wise increase in the imidazole concentration in the elution buffer will displace the His-tagged protein from the resin.

-

pH Reduction: Lowering the pH of the elution buffer protonates the histidine residues, reducing their affinity for the metal ions and causing the protein to elute.[1][16]

-

Chelating Agents: Strong chelating agents like EDTA can be used to strip the metal ions from the resin, which in turn releases the bound protein. However, this method also requires recharging the column with metal ions before its next use.[18]

Site-Specific Bioconjugation and Radiolabeling

The ability to introduce a chelating group at a specific site in a peptide or protein opens up exciting possibilities for the development of targeted therapeutics and diagnostic agents.[1][19] By incorporating Fmoc-IDA into a peptide sequence and then chelating a radioactive metal ion, it is possible to create site-specifically radiolabeled peptides for applications in nuclear medicine, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[20]

General Protocol for Protein Conjugation and Radiolabeling:

-

Peptide Synthesis: Synthesize the peptide of interest with Fmoc-IDA incorporated at the desired position using the SPPS protocol described above.

-

Purification and Characterization: Purify the peptide by HPLC and confirm its identity and purity by mass spectrometry.

-

Metal Chelation: Dissolve the purified peptide in a suitable buffer and add a solution of the desired metal salt (e.g., a radioactive isotope). The pH of the solution is often adjusted to optimize the chelation reaction.

-

Purification of the Radiolabeled Peptide: Remove any unchelated metal ions using size-exclusion chromatography or a similar purification method.

-

Quality Control: Assess the radiochemical purity and stability of the final radiolabeled peptide before its use in in vitro or in vivo studies.

Characterization and Quality Control

The purity and identity of this compound and the peptides into which it is incorporated must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of Fmoc-IDA and the final peptide product.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of Fmoc-IDA and the synthesized peptides.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum of iminodiacetic acid shows a characteristic singlet for the CH₂ protons.[22]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the carbonyl groups of the carboxylic acids and the Fmoc protecting group.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place at the recommended temperature of 2-8°C.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a uniquely versatile building block for chemical biologists, medicinal chemists, and drug development professionals. Its seamless integration into established Fmoc-SPPS workflows, coupled with its potent metal-chelating ability, provides a powerful tool for the site-specific modification of peptides and proteins. This enables the development of novel bioconjugates, targeted radiopharmaceuticals, and advanced materials. A thorough understanding of its properties, synthesis, and application protocols, as outlined in this guide, is key to unlocking its full potential for innovation in the life sciences.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. CAS 112918-82-8: this compound | CymitQuimica [cymitquimica.com]

- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. kuey.net [kuey.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. ssgcid.org [ssgcid.org]

- 18. bio-rad.com [bio-rad.com]

- 19. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN1693303A - Novel tech. for synthesizing 9-fluorenyl methoxycarbonyl succinic imine - Google Patents [patents.google.com]

- 22. Iminodiacetic acid(142-73-4) 1H NMR [m.chemicalbook.com]

The Archetype of Tridentate Chelators: Unveiling the Structural Efficacy of Iminodiacetic Acid

An In-Depth Technical Guide to the Core Principles and Applications of Iminodiacetic Acid as a Chelating Agent

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of iminodiacetic acid (IDA) as a versatile and powerful chelating agent. Moving beyond a simple recitation of facts, this document delves into the fundamental principles of IDA's coordination chemistry, provides detailed experimental protocols for its key applications, and offers insights into the causal relationships that govern its efficacy in various scientific domains.

Iminodiacetic acid, systematically named 2,2′-azanediyldiacetic acid, is an organic compound with the formula HN(CH₂CO₂H)₂.[1][2] While its name might suggest an imine, the nitrogen atom is, in fact, a secondary amine, a crucial distinction for its function.[1] First characterized as a chelating agent by Schwarzenbach in the 1940s, IDA has become a foundational tool in coordination chemistry.[2] Its efficacy stems from its ability to act as a tridentate ligand, meaning it can form three coordinate bonds to a single metal ion.[3] This is accomplished through the lone pair of electrons on the central nitrogen atom and the two deprotonated carboxylate groups.[4]

The chelation process results in the formation of two stable, five-membered chelate rings with the metal ion.[1][3] This ring formation, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. The dianionic form of IDA, iminodiacetate (IDA²⁻), is the primary species involved in chelation.[3]

Caption: Chelation of a metal ion by iminodiacetic acid.

The Nuances of Coordination: Stability, Selectivity, and the Influence of pH

The stability of IDA-metal complexes is a critical parameter that dictates its utility in various applications. This stability is quantified by the formation constant (log K), with higher values indicating a more stable complex.[5] The affinity of IDA for different metal ions varies, allowing for a degree of selectivity in chelation. This selectivity is influenced by factors such as the charge, ionic radius, and electronic configuration of the metal ion.

The pH of the surrounding medium plays a pivotal role in the chelation process. The protonation state of both the amino and carboxyl groups of IDA is pH-dependent. At low pH, the nitrogen and carboxyl groups are protonated, reducing their ability to coordinate with metal ions. As the pH increases, these groups deprotonate, enhancing the chelating capacity of the IDA molecule. This pH-dependent binding and release characteristic is a key feature exploited in many of its applications.

| Metal Ion | Log K₁ | Log K₂ |

| Cu²⁺ | 10.55 | 6.88 |

| Ni²⁺ | 8.13 | 5.82 |

| Zn²⁺ | 7.03 | 5.30 |

| Co²⁺ | 6.85 | 5.10 |

| Fe²⁺ | 5.80 | - |

| Cd²⁺ | 5.43 | 4.47 |

| Pb²⁺ | 7.45 | - |

| Mn²⁺ | 4.70 | - |

| Ca²⁺ | 2.59 | - |

| Mg²⁺ | 2.83 | - |

| La³⁺ | 6.78 | 5.12 |

| Nd³⁺ | 7.37 | 5.61 |

| Sm³⁺ | 7.63 | 5.92 |

| Gd³⁺ | 7.73 | 6.08 |

| Er³⁺ | 8.01 | 6.39 |

| (Data compiled from multiple sources, conditions may vary) |

Synthesis of Iminodiacetic Acid and its Functionalized Resins: A Practical Guide

The synthesis of IDA can be achieved through several routes, with the choice of method often dictated by the desired scale and available starting materials.[6]

Laboratory-Scale Synthesis of Iminodiacetic Acid from Diethanolamine

This method involves the catalytic dehydrogenation of diethanolamine and is known for producing high yields.[6]

Protocol:

-

To a high-pressure reactor, add 10 g of diethanolamine, 2 g of a suitable catalyst (e.g., copper-based), and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.[6]

-

Seal the reactor and purge with nitrogen gas 5-6 times before pressurizing to 1 MPa.[6]

-

Increase the temperature to 160°C at a rate of 4°C/min while stirring at 400 rpm.[6]

-

Monitor the reaction by measuring the volume of hydrogen gas evolved. The reaction is considered complete when the pressure in the reactor remains constant for 20 minutes.[7]

-

After cooling and depressurizing the reactor, the product can be purified by crystallization and analyzed by liquid chromatography.[7]

Preparation of Iminodiacetate Chelating Resin

IDA-functionalized resins are widely used for metal ion separation and purification.[3] A common method involves the reaction of a chloromethylated polymer with an IDA derivative.[3]

Protocol:

-

Swell chloromethylated styrene-divinylbenzene copolymer beads in an anhydrous solvent such as dimethylformamide (DMF).[3]

-

Add diethyl iminodiacetate to the swollen resin in the presence of a non-nucleophilic base (e.g., sodium carbonate).[3]

-

Heat the reaction mixture under reflux for 8-24 hours to facilitate the nucleophilic substitution of the chloride by the iminodiacetate nitrogen.[3]

-

After the reaction, filter the resin and wash extensively with DMF, methanol, and deionized water to remove unreacted reagents and byproducts.[3]

-

Hydrolyze the ester groups of the immobilized diethyl iminodiacetate to the corresponding carboxylic acids using an acidic or basic solution to yield the final IDA-functionalized resin.

Applications in Research and Development: From Purification to Therapeutics

The unique chelating properties of iminodiacetic acid have led to its widespread use in a variety of scientific and industrial applications.

Immobilized Metal Affinity Chromatography (IMAC) for Protein Purification

IMAC is a powerful technique for purifying proteins, particularly those with an affinity for metal ions, such as histidine-tagged recombinant proteins.[4][8] The principle lies in the interaction between the surface-exposed histidine residues of the protein and metal ions chelated by the IDA immobilized on a chromatographic resin.[4]

Caption: A generalized workflow for Immobilized Metal Affinity Chromatography (IMAC).

Experimental Protocol for IMAC:

-

Resin Preparation: Pack the IDA-functionalized resin into a chromatography column.

-

Charging the Column: Pass a solution of a divalent metal salt (e.g., NiSO₄ or CuSO₄) through the column to saturate the IDA groups with metal ions.[4]

-

Equilibration: Equilibrate the column with a binding buffer at a pH that promotes protein binding (typically around pH 7-8).[9]

-

Sample Loading: Apply the protein sample to the column. Proteins with an affinity for the chelated metal will bind to the resin.[4]

-

Washing: Wash the column with the binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the target protein by either:

-

Competitive Elution: Using a buffer containing a competing ligand, such as imidazole, which displaces the protein from the resin.[4]

-

pH Gradient: Decreasing the pH of the buffer to protonate the histidine residues, thereby reducing their affinity for the metal ions.

-

-

Analysis: Analyze the collected fractions for the presence and purity of the target protein using techniques like SDS-PAGE and UV-Vis spectroscopy.

Environmental Remediation: Heavy Metal Removal from Aqueous Solutions

IDA-functionalized resins are highly effective for the selective removal of toxic heavy metal ions from industrial wastewater.[10] The high affinity and selectivity of IDA for heavy metals make it a valuable tool for environmental remediation.

Experimental Protocol for Heavy Metal Removal (Batch Method):

-

Resin Preparation: Prepare the IDA-functionalized resin as described previously.

-

Adsorption Experiment:

-

Prepare a stock solution of the heavy metal salt (e.g., Pb(NO₃)₂) in deionized water.

-

Adjust the pH of the solution to the optimal range for adsorption (typically pH 4-6 for many divalent metals).[10]

-

Add a known mass of the IDA resin to a specific volume of the metal solution.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).[10]

-

-

Analysis:

-

Separate the resin from the solution by filtration.

-

Analyze the concentration of the metal ion remaining in the solution using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

-

Calculate the amount of metal adsorbed per unit mass of the resin.

-

-

Resin Regeneration: The metal-laden resin can be regenerated by washing with a strong acid solution (e.g., 0.2 M HNO₃) to elute the bound metal ions, allowing for the reuse of the resin.[10]

Drug Delivery and Biomedical Applications

The ability of IDA to chelate metal ions and its pH-responsive nature are being exploited in the development of advanced drug delivery systems.[6] IDA-functionalized nanoparticles can be designed to release their therapeutic payload in the acidic microenvironment of tumors, enhancing the efficacy of anticancer drugs while minimizing systemic toxicity.[6]

Protocol for Doxorubicin Loading onto IDA-Functionalized Nanoparticles:

-

Disperse IDA-functionalized nanoparticles (e.g., 10 mg) in a phosphate-buffered saline (PBS) solution (10 mL, pH 7.4).[6]

-

Add a solution of doxorubicin hydrochloride (1 mg/mL in PBS) to the nanoparticle suspension.[6]

-

Stir the mixture in the dark at room temperature for 24 hours to allow for electrostatic interaction and drug loading.[6]

-

Separate the doxorubicin-loaded nanoparticles by centrifugation or magnetic separation.[6]

-

Wash the nanoparticles with PBS (pH 7.4) to remove any unbound drug.[6]

-

The amount of loaded doxorubicin can be determined by measuring the concentration of the drug in the supernatant and washings using UV-Vis spectroscopy.

Furthermore, derivatives of IDA are crucial in medical imaging. For instance, technetium-99m labeled IDA derivatives are used as radiopharmaceuticals in hepatobiliary iminodiacetic acid (HIDA) scans to evaluate liver and gallbladder function.[11][12]

Safety and Handling

Iminodiacetic acid is a crystalline solid.[13] It is important to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid inhaling the dust and prevent contact with skin and eyes.[15] In case of contact, flush the affected area with plenty of water.[1] Store in a tightly closed container in a cool, dry place.[1]

Conclusion

Iminodiacetic acid, with its elegant tridentate chelation mechanism, stands as a testament to the power of fundamental coordination chemistry in driving innovation across diverse scientific fields. Its versatility, stemming from the stability of its metal complexes and the pH-responsiveness of its functional groups, has solidified its role as an indispensable tool for researchers. From the purification of life-saving biologics to the remediation of environmental toxins and the development of targeted cancer therapies, the applications of IDA continue to expand. This guide has provided a comprehensive technical foundation, complete with actionable protocols, to empower scientists and engineers to effectively harness the remarkable properties of this archetypal chelating agent in their own research and development endeavors.

References

- 1. Iminodiacetic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cube-biotech.com [cube-biotech.com]

- 9. Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid) as sustained-release Pb2+ chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Tc99m-hepatobiliary iminodiacetic acid (HIDA) scintigraphy in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Technetium-99m-iminodiacetic acid organic anions: review of biokinetics and clinical application in hepatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. "Potentiometric Determination of the Stability Constants of Lanthanide " by SEVGİ ARZIK, EBRU MAVİOĞLU AYAN et al. [journals.tubitak.gov.tr]

- 15. [PDF] Potentiometric Determination of the Stability Constants of Lanthanide Complexes with Iminodiacetic Acid in Water and Dioxane-Water Mixtures | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Fmoc-Iminodiacetic Acid

Introduction: A New Dimension in Peptide Modification

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry has become the cornerstone of modern peptide synthesis.[1] Its widespread adoption is attributed to its milder reaction conditions compared to older Boc/Benzyl strategies, suitability for automation, and compatibility with a diverse array of amino acid derivatives.[2][] This allows for the efficient construction of complex peptides, including those with post-translational modifications.[2] Within this robust framework, the strategic incorporation of non-proteinogenic amino acids and bifunctional linkers offers a gateway to novel peptide functionalities. N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH) emerges as a particularly compelling building block in this context.[4][5]

Iminodiacetic acid (IDA) is a non-proteinogenic amino acid featuring a secondary amine backbone and two carboxylic acid moieties.[6] This unique tridentate structure imparts a powerful metal-chelating capability, a property extensively utilized in applications ranging from medical imaging to protein purification.[7][8] By employing the Fmoc-protected form of IDA, researchers can seamlessly integrate this functionality into a peptide sequence during standard SPPS cycles. This guide provides a comprehensive overview of the principles, protocols, and applications of using this compound in solid-phase peptide synthesis, aimed at researchers, scientists, and drug development professionals.

Scientific Rationale: The "Why" Behind the Method

The decision to incorporate Fmoc-Ida into a peptide sequence is driven by the desire to bestow specific, pre-determined functionalities onto the final molecule. The core advantages stem from the inherent properties of the iminodiacetic acid moiety:

-

Metal Chelation: The primary application of IDA in peptide chemistry is to create specific metal-binding sites.[9] This is invaluable for:

-

Radiolabeling: Creating diagnostic or therapeutic radiopharmaceuticals where the peptide acts as a targeting vector and the IDA moiety chelates a radioisotope (e.g., Technetium-99m).[7][8]

-

Biocatalysis: Designing novel metalloenzymes or peptide-based catalysts.

-

Structural Probes: Introducing paramagnetic ions for NMR structural studies.

-

-

Bifunctional Linkage: The two carboxyl groups of IDA allow it to act as a branching point or a linker to dimerize peptides, potentially enhancing receptor binding affinity or avidity.[10]

-

Modulation of Physicochemical Properties: The introduction of two carboxylic acid groups can significantly alter the solubility, isoelectric point, and overall charge of a peptide, which can be tuned to improve pharmacokinetic properties.

The use of the Fmoc protecting group is critical as it ensures compatibility with the most common and versatile SPPS strategy.[1][] The Fmoc group provides temporary protection for the imino nitrogen of IDA, allowing for its stepwise incorporation into the growing peptide chain.[5] It is stable under the acidic conditions used to cleave side-chain protecting groups but is readily removed by a mild base, typically piperidine, ensuring orthogonal protection.[1][11]

Experimental Workflow & Logical Relationships

The integration of Fmoc-Ida into a standard SPPS workflow is a straightforward modification of the established cycle. The logical flow of the process remains the same, with the key difference being the use of the Fmoc-Ida building block at the desired position in the sequence.

Figure 1: General workflow for SPPS incorporating this compound.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Grade/Specification | Recommended Supplier |

| Resins | ||

| Rink Amide Resin | 100-200 mesh, ~0.5-0.8 mmol/g | Standard peptide synthesis suppliers |

| 2-Chlorotrityl chloride resin | 100-200 mesh, ~1.0-1.6 mmol/g | Standard peptide synthesis suppliers |

| Amino Acids | ||

| This compound | >98% Purity | Chem-Impex, CymitQuimica |

| Fmoc-protected amino acids | Standard side-chain protection (e.g., tBu, Trt, Boc) | Standard peptide synthesis suppliers |

| Solvents | ||

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard chemical suppliers |

| Dichloromethane (DCM) | Reagent grade | Standard chemical suppliers |

| Reagents | ||

| Piperidine | Reagent grade | Standard chemical suppliers |

| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard chemical suppliers |

| HBTU / HATU | >98% Purity | Standard peptide synthesis suppliers |

| Trifluoroacetic acid (TFA) | Reagent grade | Standard chemical suppliers |

| Triisopropylsilane (TIS) | >98% Purity | Standard chemical suppliers |

| 1,2-Ethanedithiol (EDT) | >98% Purity | Standard chemical suppliers |

Protocol 1: Standard SPPS Cycle for Fmoc-Ida Incorporation

This protocol outlines a single cycle for incorporating this compound into a growing peptide chain on a solid support.

Assumptions: The synthesis has proceeded to the point where the N-terminal Fmoc group of the previously coupled amino acid has been removed. The resin is in a suitable reaction vessel and has been washed with DMF.

-

Activation of Fmoc-Ida-OH:

-

In a separate vial, dissolve this compound (3 eq. relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature. Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate, facilitating efficient amide bond formation with the free amine on the resin-bound peptide.[12]

-

-

Coupling Reaction:

-

Add the activated Fmoc-Ida-OH solution to the reaction vessel containing the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The two carboxylic acid groups of Ida are available for coupling; however, under standard conditions, one will react to form the amide bond with the peptide chain. The second carboxyl group remains free.

-

Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Causality: Piperidine, a secondary amine, acts as a base to induce β-elimination of the fluorenyl group, liberating the imino nitrogen of the newly incorporated Ida residue.[11]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

The strong UV absorbance of the dibenzofulvene-piperidine adduct byproduct can be used to spectrophotometrically monitor the completion of the deprotection step.[1]

-

-

Final Washing:

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the deprotection byproducts.

-

The peptide-resin is now ready for the coupling of the next Fmoc-amino acid in the sequence.

-

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the acid-labile side-chain protecting groups.

Caution: This procedure should be performed in a well-ventilated fume hood, as it involves the use of concentrated acid (TFA).

-

Resin Preparation:

-

After the final synthesis cycle, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage Cocktail Preparation:

-

The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence.[14] A standard, robust cocktail is Reagent K.

-

| Cleavage Cocktail Components (Reagent K) | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin and removes acid-labile protecting groups. |

| Phenol | 5% | Scavenger for carbocations, protects Tyr. |

| Water | 5% | Scavenger, aids in hydrolysis of protecting groups. |

| Thioanisole | 5% | Scavenger, protects Trp. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, protects Cys, reduces Met sulfoxide. |

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-